3-{3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbonyl}-1-[(oxolan-2-yl)methyl]thiourea
Description
Properties
IUPAC Name |
3-methyl-N-(oxolan-2-ylmethylcarbamothioyl)-1-phenylthieno[2,3-c]pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S2/c1-12-15-10-16(17(24)21-19(26)20-11-14-8-5-9-25-14)27-18(15)23(22-12)13-6-3-2-4-7-13/h2-4,6-7,10,14H,5,8-9,11H2,1H3,(H2,20,21,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVQFBZDVOCQFEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(S2)C(=O)NC(=S)NCC3CCCO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbonyl}-1-[(oxolan-2-yl)methyl]thiourea typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thiosemicarbazide derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of catalysts and solvents that are environmentally benign is also a consideration to meet industrial standards and regulations .
Chemical Reactions Analysis
Types of Reactions
3-{3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbonyl}-1-[(oxolan-2-yl)methyl]thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, especially at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding alcohols or amines .
Scientific Research Applications
3-{3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbonyl}-1-[(oxolan-2-yl)methyl]thiourea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-{3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbonyl}-1-[(oxolan-2-yl)methyl]thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain kinases or modulate the function of G-protein coupled receptors, thereby affecting cellular signaling pathways .
Comparison with Similar Compounds
Core Thieno[2,3-c]pyrazole Derivatives
- Methyl 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate (CAS 24086-28-0) Molecular Formula: C₁₄H₁₂N₂O₂S Key Features: Lacks the thiourea and oxolane groups but shares the 3-methyl-1-phenyl-thieno[2,3-c]pyrazole core. Physical Properties: Predicted density 1.33 g/cm³, boiling point 360.9°C, and pKa -0.54, suggesting moderate lipophilicity and acidic character . Synthetic Relevance: Serves as a precursor for acyl chloride intermediates used in carboxamide synthesis (e.g., compound in ) .
- N-(3-Chloro-2-methylphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide (CID 1202956) Molecular Formula: C₂₀H₁₆ClN₃OS Key Features: Substituted with a chloro-methylphenyl carboxamide group. Structural Insights: The carboxamide group replaces the thiourea moiety, reducing hydrogen-bonding capacity compared to the target compound. SMILES notation highlights planar aromaticity and halogen interactions .
Bioactive Analogues
- 4-(2-Chloroacetamido)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide (Compound 8) Activity: Demonstrated antioxidant efficacy in mitigating 4-nonylphenol toxicity in Clarias gariepinus erythrocytes. Data showed significant reduction in altered erythrocytes (59.70% recovery vs. control) . Comparison: The chloroacetamido group may enhance electrophilic reactivity, differing from the target compound’s thiourea-oxolane combination, which likely prioritizes target specificity over broad reactivity.
Structure-Activity Relationships (SAR)
- Substitution Effects :
- Pyrazole Core Modifications : Methyl and phenyl groups at positions 3 and 1 (respectively) are conserved across analogues, suggesting their role in stabilizing the aromatic system and modulating steric effects .
- Thiourea vs. Carboxamide : Thiourea’s dual NH groups may enhance binding to enzymes or receptors via hydrogen bonds, whereas carboxamides (e.g., CID 1202956) rely on dipole interactions .
- Oxolane Substituent : The oxolan-2-ylmethyl group in the target compound likely improves solubility compared to halogenated or alkyl chains in analogues, as seen in SAR studies of related heterocycles .
Biological Activity
The compound 3-{3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbonyl}-1-[(oxolan-2-yl)methyl]thiourea is a novel derivative within the pyrazole class, known for its diverse biological activities, particularly in the fields of oncology and inflammation. This article reviews its biological properties, supported by case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 302.39 g/mol. Its structure features a thieno[2,3-c]pyrazole core, which is significant for its biological activity.
Anticancer Activity
Recent studies highlight the anticancer potential of pyrazole derivatives, including our compound of interest. A review by Bouabdallah et al. indicated that related pyrazole compounds exhibited significant cytotoxicity against various cancer cell lines such as Hep-2 and P815, with IC50 values ranging from 3.25 mg/mL to 17.82 mg/mL .
Table 1: Anticancer Activity of Related Pyrazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | Hep-2 | 3.25 |
| Compound B | P815 | 17.82 |
| 3-{3-methyl-1-phenyl...} | MCF7 | TBD |
Anti-inflammatory Activity
Compounds with similar structural characteristics have also been evaluated for their anti-inflammatory properties. A study demonstrated that some substituted pyrazoles exhibit superior anti-inflammatory activity compared to traditional drugs like diclofenac sodium .
Table 2: Anti-inflammatory Activity Comparison
| Compound | Activity Type | Reference |
|---|---|---|
| Pyrazole A | Anti-inflammatory (vs Diclofenac) | |
| Pyrazole B | Cytotoxicity in cancer cells |
The biological activity of 3-{3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbonyl}-1-[(oxolan-2-yl)methyl]thiourea is thought to involve multiple mechanisms:
- Inhibition of Cell Proliferation : Similar pyrazole derivatives have been shown to inhibit cell proliferation in various cancer cell lines.
- Induction of Apoptosis : Compounds in this class often promote apoptosis through mitochondrial pathways, leading to increased caspase activity.
- Modulation of Signaling Pathways : These compounds may interfere with key signaling pathways involved in cancer progression and inflammation.
Case Studies
Several studies have explored the efficacy of pyrazole derivatives in vivo:
- Study on MCF7 Cells : A recent investigation into the effects of thieno[2,3-c]pyrazole derivatives on MCF7 breast cancer cells showed promising results in reducing cell viability and inducing apoptosis at concentrations as low as 12 µM .
- Inflammation Model : In a murine model of inflammation, a related compound demonstrated significant reduction in edema and inflammatory markers when administered at therapeutic doses .
Q & A
Basic Synthesis and Optimization
Q: What are the standard synthetic routes for preparing 3-{3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbonyl}-1-[(oxolan-2-yl)methyl]thiourea, and how can reaction conditions be optimized? A: The compound is synthesized via multi-step heterocyclic condensation. A typical approach involves refluxing intermediates (e.g., thienopyrazole-carboxylic acid derivatives) with thiourea precursors in ethanol or DMF-EtOH mixtures, followed by recrystallization . Optimization includes:
- Catalysts : Heterogeneous catalysts (e.g., Bleaching Earth Clay, pH-12.5) improve yields in PEG-400 media at 70–80°C .
- Solvents : Polar aprotic solvents (DMF) enhance solubility of aromatic intermediates.
- Reaction Time : Monitor progress via TLC to avoid over-reaction and byproduct formation .
Advanced Characterization Techniques
Q: Which advanced analytical methods are critical for confirming the structure and purity of this compound? A: Beyond basic IR and NMR (for carbonyl and thiourea group identification) , advanced methods include:
- X-ray Crystallography : Resolves stereochemistry of the tetrahydrofuran (oxolan) and thienopyrazole moieties .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects trace impurities.
- Thermogravimetric Analysis (TGA) : Assesses thermal stability for storage and handling protocols.
Biological Activity Evaluation
Q: How should researchers design experiments to evaluate the compound’s bioactivity (e.g., antitumor or antiviral potential)? A:
- In Vitro Assays : Use standardized cell lines (e.g., HeLa, HEK293) with dose-response curves (0.1–100 μM) to determine IC₅₀ values. Include positive controls (e.g., doxorubicin for cytotoxicity) .
- Mechanistic Studies : Employ fluorescence-based assays to study interactions with DNA or enzymes (e.g., topoisomerase II) .
- Advanced Models : For in vivo testing, use randomized block designs with split plots to account for biological variability .
Structural-Activity Relationship (SAR) Analysis
Q: What substituents on the thiourea or thienopyrazole moieties most significantly impact bioactivity? A: Key SAR findings include:
| Substituent | Impact | Evidence Source |
|---|---|---|
| Oxolan-2-ylmethyl | Enhances solubility and CNS penetration due to ether linkages . | |
| 3-Methyl group (thienopyrazole) | Increases steric hindrance, reducing off-target binding . | |
| Thiourea sulfur | Critical for hydrogen bonding with biological targets (e.g., kinases) . |
Stability and Degradation Studies
Q: What factors influence the compound’s stability, and how should degradation products be analyzed? A:
- pH Sensitivity : The thiourea moiety is prone to hydrolysis in acidic conditions (pH < 4). Use buffered solutions (pH 7.4) for storage .
- Light Sensitivity : Protect from UV exposure to prevent thiophene ring decomposition.
- Degradation Analysis : Employ LC-MS/MS to identify byproducts (e.g., sulfonic acid derivatives from sulfur oxidation) .
Data Contradiction Resolution
Q: How should researchers address discrepancies in reported bioactivity data across studies? A:
- Replicate Experiments : Use standardized protocols (e.g., OECD guidelines) with four replicates per condition .
- Statistical Analysis : Apply ANOVA to differentiate between biological variability and methodological errors .
- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., pyrazole-thiazolidinone hybrids) to identify trends .
Environmental Impact Assessment
Q: What methodologies are recommended for studying this compound’s environmental fate? A:
- Partitioning Studies : Measure log P (octanol-water) to predict bioaccumulation .
- Ecotoxicology : Use Daphnia magna or algal models to assess acute toxicity (EC₅₀) .
- Degradation Pathways : Simulate photolysis in aquatic systems using HPLC-UV to track breakdown products .
Advanced Computational Modeling
Q: How can molecular docking or QSAR models improve the understanding of this compound’s mechanism? A:
- Docking Studies : Use AutoDock Vina to predict binding affinities with target proteins (e.g., COX-2 or HIV protease) .
- QSAR Parameters : Calculate electronegativity (χ) and polar surface area (PSA) to correlate with bioavailability .
Synthetic Byproduct Management
Q: What strategies minimize byproducts during large-scale synthesis? A:
- Catalyst Optimization : Replace homogeneous catalysts with recyclable heterogeneous systems (e.g., zeolites) .
- Flow Chemistry : Continuous reactors reduce side reactions by precise temperature/residence time control .
Cross-Disciplinary Applications
Q: How can this compound be repurposed for non-pharmaceutical research (e.g., materials science)? A:
- Coordination Chemistry : Test as a ligand for transition metals (e.g., Cu²⁺ or Fe³⁺) in catalytic systems .
- Polymer Science : Incorporate into conductive polymers via thiophene’s π-conjugation properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
